molecular formula C9H17Br2N3 B1671797 Immepip dihydrobromide CAS No. 164391-47-3

Immepip dihydrobromide

Cat. No. B1671797
M. Wt: 327.06 g/mol
InChI Key: YGNJPNRDGXJQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Immepip dihydrobromide is a potent histamine H3 receptor agonist . It also binds to H4 receptors . It is equipotent to or slightly more active than ®-α-methylhistamine at H3 receptors . The compound is used as a standard H3 receptor agonist and also as an H4 agonist .


Molecular Structure Analysis

The empirical formula of Immepip dihydrobromide is C9H17N3Br2 . Its molecular weight is 327.06 . The SMILES string representation is Br.Br.C1CNCC(C1)Cc2c[nH]cn2 .


Physical And Chemical Properties Analysis

Immepip dihydrobromide is a powder that is white to beige in color . It is soluble in water, with a solubility of 10 mg/mL . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Modulation of Histamine Release

Immepip dihydrobromide, a potent and selective histamine H3 receptor agonist, has been studied for its effects on neuronal histamine release. It was found that intrahypothalamic perfusion with immepip significantly reduced histamine release in the anterior hypothalamic area of rats (Jansen et al., 1998). This indicates its potential application in in vivo histamine H3 receptor studies.

Synthesis and Structure-Activity Relationships

Research on immepip dihydrobromide includes its synthesis and evaluation of structure-activity relationships. It was found to be the most potent H3 receptor agonist in a series of piperidine containing analogues, highlighting its significance in the development of histamine receptor-targeted drugs (Kitbunnadaj et al., 2003).

Effects on Pain and Nociception

Immepip dihydrobromide has been investigated for its efficacy on hyperalgesia in diabetic rats. It was found that systemic administration of immepip reversed chemical hyperalgesia in this model, suggesting potential applications in the treatment of painful diabetic neuropathy (Hasanein, 2011).

Impact on Glut

amate Release and Synaptic TransmissionThe role of immepip in modulating glutamate release was explored in rat striatal synaptosomes. It was found that immepip inhibited Ca2+-dependent, depolarization-induced glutamate release, suggesting a role in modulating neurotransmitter release and potentially impacting motor behavior (Molina-Hernández et al., 2001).

Potential Therapeutic Applications

Research has also explored the therapeutic potential of immepip dihydrobromide. For example, it was found to markedly reduce cortical histamine release but only had a minor impact on sleep/wake phases in rats, questioning its hypnotic potential (Lamberty et al., 2003).

Effects on Behavioral Responses

The role of immepip in behavioral responses has been examined, such as its impact on formalin-induced inflammation and nociception. Systemic administration of immepip attenuated flinching responses in rats, indicating its role in modulating nociceptive behaviors (Cannon et al., 2007).

Influence on Feeding Behavior

A study on rats showed that acute central administration of immepip suppressed hypothalamic histamine release and elicited feeding behavior. This suggests a potential application in understanding and manipulating feeding behavior (Chiba et al., 2009).

Safety And Hazards

Immepip dihydrobromide is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed . After swallowing, it is recommended to immediately make the victim drink water (two glasses at most) and consult a physician . It is also recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

4-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h6-8,10H,1-5H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNJPNRDGXJQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CN=CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Immepip dihydrobromide

CAS RN

164391-47-3
Record name Immepip dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Immepip dihydrobromide
Reactant of Route 2
Immepip dihydrobromide
Reactant of Route 3
Immepip dihydrobromide
Reactant of Route 4
Immepip dihydrobromide
Reactant of Route 5
Immepip dihydrobromide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Immepip dihydrobromide

Citations

For This Compound
80
Citations
H Amini-Khoei, M Rahimi-Balaei, S Amiri… - European Journal of …, 2015 - Elsevier
… Furthermore, we showed that immepip dihydrobromide, a H 3 receptor agonist, increased seizure susceptibility to PTZ whereas thioperamide, a H 3 receptor antagonist increased …
Number of citations: 19 www.sciencedirect.com
T Jian, N Yang, Y Yang, C Zhu, X Yuan, G Yu… - Neural …, 2016 - hindawi.com
… Immepip dihydrobromide (immepip)—a histamine H4 receptor special agonist under cutaneous injection—obviously induced itch behavior of mice. Immepip-induced scratching …
Number of citations: 56 www.hindawi.com
C Ferrada, S Ferre, V Casado, A Cortés, Z Justinova… - …, 2008 - Elsevier
… to 1 μM; Sigma) in the absence or the presence of 20 nM of the H 3 receptor agonist R-α-methylhistamine (RAMH; Sigma), imetit dihydrobromide (Tocris) or immepip dihydrobromide (…
Number of citations: 200 www.sciencedirect.com
J Gomez‐Ramirez, TH Johnston, NP Visanji… - Movement …, 2006 - Wiley Online Library
… MPTP hydrochoride, immepip dihydrobromide, and imetit dihydrobromide were dissolved in 0.9% NaCl sterile solution. Doses of all drugs refer to the base and were administered at a …
A Argyriou, H Prast, A Philippu - Inflammation Research, 1997 - Springer
… Doses of histamine dihydrochloride, histidine hydrochloride monohydrate, thioperamide maleate, FMH monohydrochloride and immepip dihydrobromide, refer to the corresponding …
Number of citations: 4 link.springer.com
M Pinacho-García, BA Marichal-Cancino… - European Journal of …, 2016 - Elsevier
Since histamine H 3 and H 4 receptors are coupled to heterotrimeric G i/o proteins, a signal transduction pathway associated with inhibition of neurotransmitter release, the present …
Number of citations: 4 www.sciencedirect.com
M Papathanou, P Jenner, M Iravani, M Jackson… - European Journal of …, 2014 - Elsevier
The treatment of dyskinesia in Parkinson׳s disease remains poor but H 3 receptor agonists have been suggested as a novel pharmacological approach. We examined the effects of the …
Number of citations: 9 www.sciencedirect.com
G Manrique-Maldonado… - European Journal of …, 2015 - Elsevier
This study has investigated whether pharmacological activation of G i/o coupled histamine H 3 /H 4 receptors inhibits the rat vasodepressor sensory outflow. For this purpose, 100 male …
Number of citations: 11 www.sciencedirect.com
Y Lamberty, DG Margineanu, D Dassesse… - Pharmacological …, 2003 - Elsevier
… Immepip dihydrobromide 5 and 10 mg kg −1 (Tocris, Bristol, UK) and flurazepam dihydrochloride 20 mg kg −1 (RBI, Natick, USA) were dissolved in 0.9% saline solution. The dose of …
Number of citations: 35 www.sciencedirect.com
F Bergquist, A Ruthven, M Ludwig… - The Journal of …, 2006 - Wiley Online Library
Vestibular compensation (the behavioural recovery that follows unilateral vestibular de‐afferentation), is facilitated by histamine, and is associated with increased central histamine …
Number of citations: 83 physoc.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.